solubility profile of (2-hydroxyethyl)thiourea in organic solvents
solubility profile of (2-hydroxyethyl)thiourea in organic solvents
An In-Depth Technical Guide to the Solubility Profile of (2-hydroxyethyl)thiourea in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of (2-hydroxyethyl)thiourea in various organic solvents. While extensive published data for this specific derivative is limited, this document leverages foundational principles of physical chemistry and established analytical methodologies to empower researchers, scientists, and drug development professionals. We will explore the physicochemical properties of (2-hydroxyethyl)thiourea, extrapolate predictive solubility behavior based on its molecular structure and data from its parent compound, thiourea, and provide a detailed, self-validating experimental protocol for robust solubility determination. Furthermore, this guide covers the thermodynamic models essential for correlating and interpreting the acquired data, ensuring a holistic understanding of the solute-solvent interactions that govern its solubility.
Introduction: The Scientific Imperative for Solubility Data
(2-hydroxyethyl)thiourea, with its characteristic thiocarbamide core and a polar hydroxyethyl functional group, is a molecule of interest in various chemical and pharmaceutical contexts, from synthetic chemistry to materials science. The solubility of an active compound is a critical physicochemical parameter that dictates its behavior in nearly every application, including reaction kinetics, purification, formulation, and bioavailability in drug development. A well-defined solubility profile is not merely a data point; it is a cornerstone of process optimization, enabling rational solvent selection for crystallization, ensuring homogeneity in formulations, and predicting environmental fate.
Publicly available literature contains extensive solubility data for the parent compound, thiourea.[1][2][3] However, specific, quantitative data for the (2-hydroxyethyl) derivative remains sparse. This guide, therefore, serves a dual purpose: to provide a theoretical and predictive understanding of its solubility and to furnish a robust experimental blueprint for generating high-quality, reliable data.
Physicochemical Profile and Predictive Solubility Analysis
Understanding the molecular structure of (2-hydroxyethyl)thiourea is paramount to predicting its interactions with various solvents.
Known Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₈N₂OS | [4] |
| Molecular Weight | 120.18 g/mol | [4] |
| Physical Form | Powder | |
| Melting Point | 82-84 °C | |
| CAS Number | 29146-81-4 | [5][6] |
| Computed XLogP3 | -0.1 |[7] |
The structure features:
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A Polar Thiourea Core: Capable of acting as both a hydrogen bond donor (N-H groups) and acceptor (C=S group). Thiourea itself is soluble in polar protic and aprotic solvents.[2]
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A Hydroxyethyl Group (-CH₂CH₂OH): This terminal alcohol group significantly increases the molecule's polarity and introduces an additional, strong hydrogen bond donor/acceptor site.
Predictive Analysis: Based on these features, we can logically predict its solubility behavior:
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High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and water are expected to be excellent solvents. The hydroxyl group of the solvent can hydrogen bond with the thiourea core and the hydroxyethyl group, leading to strong solute-solvent interactions that can overcome the solute-solute interactions in the crystal lattice. The presence of the hydroxyethyl group should render it even more soluble in alcohols than the parent thiourea.
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Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) should also be effective. These solvents are strong hydrogen bond acceptors and can interact favorably with the N-H and O-H protons of (2-hydroxyethyl)thiourea.
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Low Solubility in Non-Polar Solvents: Solvents like hexane, toluene, and benzene are predicted to be poor solvents. The significant polarity and hydrogen bonding capability of (2-hydroxyethyl)thiourea are incompatible with the non-polar, dispersion-force-dominated nature of these solvents. The energy required to break the strong intermolecular forces in the solid crystal would not be compensated by weak solute-solvent interactions.
Theoretical Framework: The Thermodynamics of Dissolution
The dissolution process is governed by the change in Gibbs free energy (ΔG_sol), which can be expressed by the equation:
ΔG_sol = ΔH_sol - TΔS_sol
Where ΔH_sol is the enthalpy of solution, T is the absolute temperature, and ΔS_sol is the entropy of solution. A spontaneous process (dissolution) requires ΔG_sol to be negative.
The temperature dependence of solubility is most commonly described by the van't Hoff equation . For modeling experimental data across a range of temperatures, semi-empirical models are often more practical. The modified Apelblat equation is a widely used and reliable model for correlating solubility data.[8][9]
ln(x) = A + B/T + C ln(T)
Here, x is the mole fraction solubility of the solute, T is the absolute temperature (in Kelvin), and A, B, and C are empirical parameters determined by fitting the model to experimental data. The parameter B is related to the enthalpy of solution, while C reflects the influence of temperature on the heat capacity change of dissolution.
Experimental Protocol: Isothermal Shake-Flask Method
This section details a gold-standard, self-validating protocol for the gravimetric determination of solubility using the isothermal equilibrium (shake-flask) method.
Causality in Experimental Design
The core principle is to create a saturated solution at a constant, defined temperature, allow undissolved solid to settle, and then accurately quantify the concentration of the solute in the clear supernatant. Every step is designed to ensure that true thermodynamic equilibrium is achieved and measured.
Workflow Diagram
Caption: Experimental workflow for isothermal solubility determination.
Step-by-Step Methodology
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Preparation and Material Setup:
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Solvent Selection: Choose a range of solvents representing different classes (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).
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Vial Preparation: Use 20 mL glass scintillation vials with PTFE-lined caps.
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Solute Addition: Add an excess of (2-hydroxyethyl)thiourea to each vial (e.g., ~500 mg). The key is to ensure that a solid phase remains at equilibrium, confirming saturation. The exact mass is not critical, but it must be more than will dissolve.
-
-
Equilibration:
-
Solvent Addition: Accurately pipette a fixed volume of the chosen solvent (e.g., 5.0 mL) into each vial.
-
Incubation and Agitation: Place the sealed vials into a temperature-controlled orbital shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate at a sufficient speed (e.g., 200 RPM) to keep the solid suspended.
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Equilibration Time: Allow the system to equilibrate for a minimum of 24 hours. Causality Note: This duration is critical to ensure the dissolution process has reached a steady state. Preliminary experiments should be run to confirm that the measured concentration does not change between 24 and 48 hours.
-
-
Sampling and Sample Preparation:
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Sedimentation: After the equilibration period, stop the shaker and allow the vials to rest in the temperature-controlled environment for at least 2 hours. This allows the excess solid to settle, preventing contamination of the sample.
-
Filtration: Withdraw a sample from the clear supernatant using a glass syringe. Immediately attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean, pre-weighed HPLC vial. Causality Note: Filtration is a mandatory step to remove all undissolved particulates, which would otherwise lead to a gross overestimation of solubility. The filter material should be validated for compatibility with the solvent.
-
Mass Determination: Immediately cap the HPLC vial and weigh it to determine the mass of the saturated solution collected.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC-UV):
-
Rationale: HPLC-UV is a robust, precise, and widely available method for quantifying organic molecules.[10] The thiourea chromophore allows for sensitive UV detection.
-
Instrumentation and Conditions (adapted from a similar derivative[10]):
-
System: Standard HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 20:80 v/v). This should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~235-240 nm (A UV scan should be performed to find the λmax).
-
Column Temperature: 30 °C.
-
-
Calibration: Prepare a series of standard solutions of (2-hydroxyethyl)thiourea of known concentrations in the mobile phase. Generate a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Dilute the filtered sample with the mobile phase to bring its concentration within the linear range of the calibration curve. Record the dilution factor. Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Data Calculation and Reporting:
-
Concentration: Use the concentration from the HPLC analysis and the dilution factor to calculate the concentration of the solute in the original (undiluted) saturated solution (in mg/mL).
-
Solubility Calculation (g / 100 g solvent):
-
Mass of solute in the vial = Concentration (mg/mL) × Volume of solution in vial (mL).
-
Mass of solvent in the vial = Total mass of solution - Mass of solute.
-
Solubility = (Mass of solute / Mass of solvent) × 100.
-
-
Mole Fraction (x): Convert the mass of solute and solvent to moles and calculate the mole fraction. This unit is required for thermodynamic modeling.
-
Data Presentation and Thermodynamic Modeling
All experimentally determined solubility data should be summarized in a clear, tabular format.
Table of Experimental Solubility Data
| Temperature (K) | Solvent | Solubility (g / 100 g Solvent) | Solubility (Mole Fraction, x) |
| 298.15 | Methanol | Experimental Value | Calculated Value |
| 308.15 | Methanol | Experimental Value | Calculated Value |
| 318.15 | Methanol | Experimental Value | Calculated Value |
| 298.15 | Ethanol | Experimental Value | Calculated Value |
| 308.15 | Ethanol | Experimental Value | Calculated Value |
| 318.15 | Ethanol | Experimental Value | Calculated Value |
| ... | ... | ... | ... |
Modeling the Data
Once data is collected at multiple temperatures, it can be fit to the modified Apelblat equation using non-linear regression to determine the model parameters.
Caption: Relationship between experimental data and thermodynamic modeling.
Conclusion
The solubility of (2-hydroxyethyl)thiourea is a fundamental property that influences its utility across scientific disciplines. This guide establishes a comprehensive framework for its study, addressing the current lack of published data by providing a strong predictive analysis based on molecular structure and a detailed, robust experimental protocol. By combining meticulous experimental work using the isothermal shake-flask method with rigorous analytical quantification and thermodynamic modeling, researchers can generate the high-quality data necessary for informed decision-making in process development, formulation, and scientific discovery. This integrated approach ensures not only the generation of accurate solubility profiles but also a deeper understanding of the underlying solute-solvent interactions.
References
-
Wang, Y., Yin, Q., Sun, X., Bao, Y., Gong, J., Hou, B., Wang, Y., Zhang, M., Xie, C., & Hao, H. (2016). Measurement and correlation of solubility of thiourea in two solvent mixtures from T= (283.15 to 313.15) K. The Journal of Chemical Thermodynamics, 94, 110-118. [Link]
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Abramov, T., et al. (2023). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link].
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Shnidman, L. (1933). The Solubility of Thiourea in Water, Methanol, and Ethanol. Journal of Physical Chemistry. [Link].
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International Atomic Energy Agency (IAEA). (2016). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. INIS Repository. [Link].
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